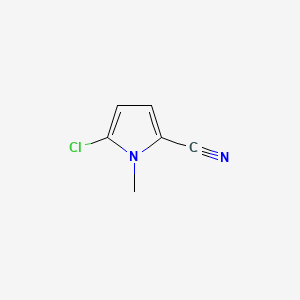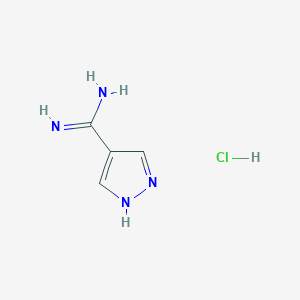
1H-pyrazole-4-carboximidamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole-4-carboximidamide hydrochloride is a heterocyclic compound that belongs to the class of pyrazoles. It is widely used in various scientific research fields due to its unique chemical properties. The compound is known for its stability and solubility in water and organic solvents, making it a valuable reagent in organic synthesis and biochemical research .
Méthodes De Préparation
1H-Pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of pyrazole with cyanamide, followed by crystallization from the reaction mixture . Another method includes the reaction of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane . These methods are relatively simple and cost-effective, making the compound accessible for various research applications.
Analyse Des Réactions Chimiques
1H-Pyrazole-4-carboximidamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Guanylation: It is widely used in the guanylation of amines and peptide synthesis
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1H-Pyrazole-4-carboximidamide hydrochloride has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1H-pyrazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, such as estrogen receptors and alcohol dehydrogenase . These interactions lead to various biochemical effects, including the modulation of metabolic pathways and inhibition of specific biological processes.
Comparaison Avec Des Composés Similaires
1H-Pyrazole-4-carboximidamide hydrochloride can be compared with other similar compounds, such as:
1H-Pyrazole-1-carboxamidine hydrochloride: This compound is also used in organic synthesis and has similar chemical properties.
1-Amidinopyrazole hydrochloride: Known for its use in drug synthesis studies, particularly in the preparation of NSAIDs and antihypertensive drugs.
Praxadine: Another pyrazole derivative with similar applications in biochemical research.
The uniqueness of this compound lies in its stability, solubility, and versatility in various chemical reactions, making it a valuable reagent in multiple research fields.
Propriétés
Formule moléculaire |
C4H7ClN4 |
|---|---|
Poids moléculaire |
146.58 g/mol |
Nom IUPAC |
1H-pyrazole-4-carboximidamide;hydrochloride |
InChI |
InChI=1S/C4H6N4.ClH/c5-4(6)3-1-7-8-2-3;/h1-2H,(H3,5,6)(H,7,8);1H |
Clé InChI |
LJDCRROTGHNNFN-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


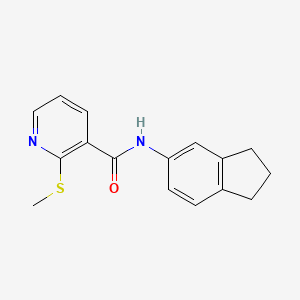

![[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B13563190.png)
![2-((7-(3-Bromophenyl)-2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl)oxy)acetic acid](/img/structure/B13563205.png)

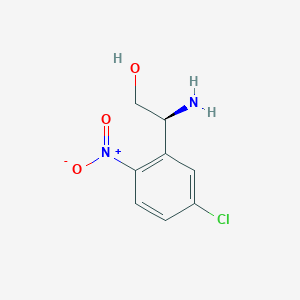
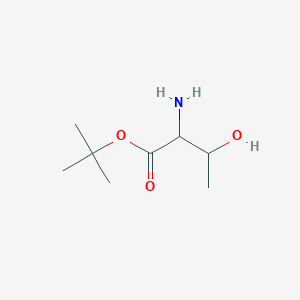
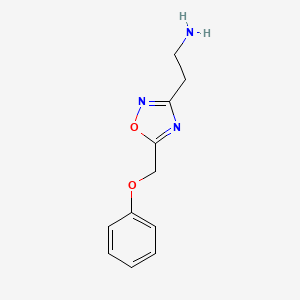
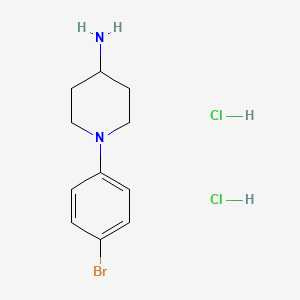
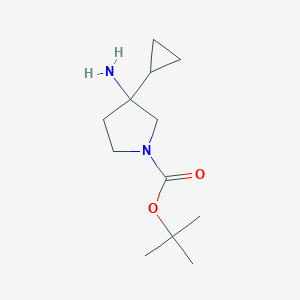
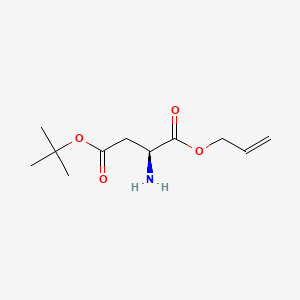
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
